molecular formula C10H14O B6233762 (5-ethyl-2-methylphenyl)methanol CAS No. 17475-49-9

(5-ethyl-2-methylphenyl)methanol

Cat. No.: B6233762
CAS No.: 17475-49-9
M. Wt: 150.22 g/mol
InChI Key: ZKDHSKIFBOBZOH-UHFFFAOYSA-N
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Description

(5-ethyl-2-methylphenyl)methanol is an organic compound with the molecular formula C10H14O It is a type of aromatic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring that is substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-ethyl-2-methylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, (5-ethyl-2-methylphenyl)acetone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often under elevated temperatures and pressures to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-ethyl-2-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: (5-ethyl-2-methylphenyl)aldehyde or (5-ethyl-2-methylphenyl)ketone.

    Reduction: (5-ethyl-2-methylphenyl)alkane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(5-ethyl-2-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (5-ethyl-2-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function. The aromatic ring may also participate in π-π interactions with other aromatic systems, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2-methylphenyl)methanol: Lacks the ethyl group, resulting in different physical and chemical properties.

    (4-ethyl-2-methylphenyl)methanol: The position of the ethyl group is different, affecting its reactivity and applications.

    (5-ethylphenyl)methanol: Lacks the methyl group, leading to variations in its chemical behavior.

Uniqueness

(5-ethyl-2-methylphenyl)methanol is unique due to the specific positioning of the ethyl and methyl groups on the aromatic ring. This unique substitution pattern influences its reactivity, making it suitable for specific synthetic applications and potentially imparting distinct biological activities.

Properties

CAS No.

17475-49-9

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(5-ethyl-2-methylphenyl)methanol

InChI

InChI=1S/C10H14O/c1-3-9-5-4-8(2)10(6-9)7-11/h4-6,11H,3,7H2,1-2H3

InChI Key

ZKDHSKIFBOBZOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C)CO

Purity

95

Origin of Product

United States

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